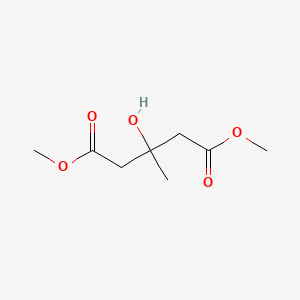

Dimethyl 3-hydroxy-3-methylglutarate

Description

Dimethyl 3-hydroxy-3-methylglutarate (C₈H₁₄O₅) is an ester derivative of 3-hydroxy-3-methylglutaric acid (C₆H₁₀O₅), formed by the addition of two methyl groups to the carboxylate moieties.

Properties

CAS No. |

56652-39-2 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

dimethyl 3-hydroxy-3-methylpentanedioate |

InChI |

InChI=1S/C8H14O5/c1-8(11,4-6(9)12-2)5-7(10)13-3/h11H,4-5H2,1-3H3 |

InChI Key |

ANEMYUYZEOZEJW-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)OC)(CC(=O)OC)O |

Canonical SMILES |

CC(CC(=O)OC)(CC(=O)OC)O |

Other CAS No. |

56652-39-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differentiation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 3-Hydroxy-3-methylglutaric acid | C₆H₁₀O₅ | 162.05 | -COOH, -OH |

| This compound | C₈H₁₄O₅ | 190.18 | -COOCH₃, -OH |

| Diethyl 3-hydroxyglutarate | C₉H₁₆O₅ | 204.22 | -COOCH₂CH₃, -OH |

| 3-Methylglutaric acid | C₆H₁₀O₄ | 146.14 | -COOH |

The dimethyl ester’s molecular weight (190.18 g/mol) and ester groups influence its solubility and metabolic stability, distinguishing it from both the acid and longer-chain esters .

Cytotoxicity and Structure-Activity Relationships (SAR)

This compound is a key moiety in gymnopilin K, a cytotoxic compound. SAR studies demonstrate that its hydroxyl and methyl groups enhance cytotoxicity (IC₅₀: 3.26–16.41 mM) compared to analogs lacking these substituents (e.g., compounds 4 and 5 with IC₅₀: 12.80–26.30 mM) . This contrasts with 3-methylglutaric acid, which lacks bioactivity in similar assays .

Hypolipidemic Effects

The parent acid, 3-hydroxy-3-methylglutarate, reduces serum cholesterol and triglycerides in hyperlipidemic rabbits by 25–35% after 2–5 weeks of treatment .

Metabolic and Neurocognitive Roles

3-Hydroxy-3-methylglutarate is detected in human metabolomic studies as a biomarker for neurocognitive health. It is associated with reduced Alzheimer’s disease risk in APOEε4 carriers and is part of branched-chain amino acid metabolism in infant urinary profiles . The dimethyl ester’s absence in these studies implies rapid hydrolysis to the acid form in vivo .

Prodrug Potential

Dimethyl esters are commonly hydrolyzed by esterases to release the active acid. For example, this compound may act as a prodrug, similar to dimethyl fumarate (DMF), which is metabolized to monomethyl fumarate for multiple sclerosis treatment .

Key Differentiators from Similar Compounds

| Feature | This compound | 3-Methylglutaric Acid | Diethyl 3-Hydroxyglutarate |

|---|---|---|---|

| Bioactivity | Cytotoxicity enhancement via -OH/-CH₃ | Minimal activity | Unstudied |

| Metabolic Role | Prodrug potential | Hypolipidemic agent | Likely prodrug |

| Solubility | Moderate (ester-dependent) | High (polar -COOH) | Low (longer alkyl chain) |

| Detected in Metabolomics | No (rapid hydrolysis) | Yes | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.